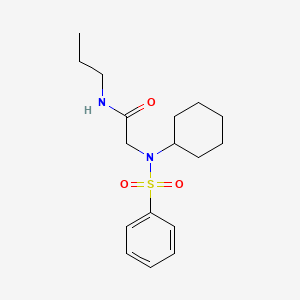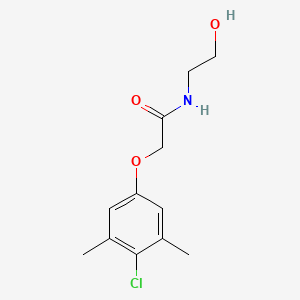![molecular formula C23H15F3N2O B4705788 2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Descripción general
Descripción
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide binds irreversibly to BTK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of B cell receptor signaling, which is critical for the survival and proliferation of B cells. In addition, this compound also inhibits the activation of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation in B cell malignancies. In addition, this compound has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases, such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune diseases. However, one limitation of this compound is its irreversible binding to BTK, which may lead to off-target effects and potential toxicity.
Direcciones Futuras
Future studies on 2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide could focus on its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. In addition, further studies could investigate the potential use of this compound in other autoimmune diseases, such as multiple sclerosis and psoriasis. Finally, studies could also investigate the potential of this compound as a treatment for other types of cancer, such as solid tumors.
Aplicaciones Científicas De Investigación
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to be a potent inhibitor of the protein kinase BTK, which plays a critical role in B cell receptor signaling. This makes this compound a potential treatment for B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. In addition, this compound has also shown potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O/c24-23(25,26)18-11-5-7-13-20(18)28-22(29)17-14-21(15-8-2-1-3-9-15)27-19-12-6-4-10-16(17)19/h1-14H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDKIQGWWRDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4705708.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)
![2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4705722.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4705724.png)

![N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705763.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![ethyl 4-[({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]benzoate](/img/structure/B4705776.png)
![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)

![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
